Cas no 4910-03-6 (BENZONITRILE, 3,5-DIETHYL-4-HYDROXY-)

3,5-Diethyl-4-hydroxybenzonitrile is a substituted aromatic nitrile compound characterized by the presence of hydroxyl and diethyl functional groups on the benzene ring. Its molecular structure imparts distinct chemical properties, including potential utility as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals. The electron-withdrawing nitrile group and sterically hindered phenolic moiety may influence reactivity in selective transformations. This compound’s stability under controlled conditions and defined purity make it suitable for research applications requiring precise functional group manipulation. Its structural features could also lend themselves to coordination chemistry or polymer synthesis, though specific applications depend on further derivatization.
BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- structure
4910-03-6 structure
Product name:BENZONITRILE, 3,5-DIETHYL-4-HYDROXY-
CAS No:4910-03-6
MF:C11H13NO
MW:175.227
CID:4460273
PubChem ID:21017

BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- Chemical and Physical Properties

Names and Identifiers

    • BENZONITRILE, 3,5-DIETHYL-4-HYDROXY-
    • DTXSID50197691
    • 3,5-Diethyl-4-hydroxybenzonitrile
    • BRN 2578291
    • 4-Hydroxy-3,5-diethylbenzonitrile
    • DTXCID10120182
    • 4910-03-6
    • Benzonitrile, 3,5-diethyl-4-hydroxy-
    • Inchi: InChI=1S/C11H13NO/c1-3-9-5-8(7-12)6-10(4-2)11(9)13/h5-6,13H,3-4H2,1-2H3
    • InChI Key: LVXBYXUNTBNBSA-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 175.099714
  • Monoisotopic Mass: 175.099714
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.07
  • Boiling Point: 299.8°C at 760 mmHg
  • Flash Point: 135.1°C
  • Refractive Index: 1.545

BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-45490753-1.0g
3,5-diethyl-4-hydroxybenzonitrile
4910-03-6 95%
1.0g
$0.0 2023-01-08

Additional information on BENZONITRILE, 3,5-DIETHYL-4-HYDROXY-

Recent Advances in the Study of BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- (CAS: 4910-03-6) in Chemical Biology and Pharmaceutical Research

The compound BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- (CAS: 4910-03-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- as a key intermediate in the synthesis of novel bioactive molecules. Its phenolic hydroxyl group and nitrile functionality make it a versatile building block for the development of antioxidants, enzyme inhibitors, and other pharmacologically active compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of potent COX-2 inhibitors, showcasing its potential in anti-inflammatory drug development.

In terms of biological activity, research has revealed that this compound exhibits notable free radical scavenging properties. A team from Harvard Medical School recently reported (2024) that derivatives of BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- show promising neuroprotective effects in in vitro models of oxidative stress-related neurodegeneration. The study suggested that the compound's ability to donate hydrogen atoms from its phenolic group contributes significantly to its antioxidant capacity.

From a pharmaceutical formulation perspective, investigations into the physicochemical properties of 4910-03-6 have provided valuable insights. Research published in Pharmaceutical Research (2023) characterized its solubility profile and stability under various pH conditions, information critical for potential drug formulation strategies. The compound demonstrated good thermal stability but pH-dependent solubility, which may influence its bioavailability in different physiological environments.

Recent advances in analytical techniques have also facilitated more detailed studies of this compound. A 2024 paper in Analytical Chemistry presented a novel LC-MS/MS method for the sensitive detection and quantification of BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- and its metabolites in biological matrices, enabling more accurate pharmacokinetic studies.

Looking forward, several research groups are exploring the potential of this compound in targeted drug delivery systems. Preliminary results from MIT's Department of Chemical Engineering (2024) suggest that modifications to the benzonitrile moiety could enable the development of pH-responsive drug carriers, potentially enhancing therapeutic efficacy while minimizing side effects.

In conclusion, BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- (4910-03-6) represents a compound of growing importance in pharmaceutical research. Its dual functionality, combined with demonstrated biological activity and formulation potential, positions it as a valuable scaffold for future drug discovery efforts. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use.

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